molecular formula C14H13N B172768 2,7-Dimethyl-9H-carbazole CAS No. 18992-65-9

2,7-Dimethyl-9H-carbazole

Cat. No. B172768
CAS RN: 18992-65-9
M. Wt: 195.26 g/mol
InChI Key: ABYRPCUQHCOXMX-UHFFFAOYSA-N
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Description

2,7-Dimethyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . It is commonly used in materials, medicine, and chemical industries . It is also a popular phosphorescent host material for OLED devices .


Synthesis Analysis

Carbazole derivatives can be synthesized by connecting methyl or tert-butyl substituents on the 3,6 or 2,7 positions of carbazole with a pyridine ring as the core . The influence of different alkyl and linkages mode on the thermal, photophysical, electrochemical properties and devices electroluminescent (EL) performances of the compounds were comprehensively studied .


Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .


Physical And Chemical Properties Analysis

2,7-Dimethyl-9H-carbazole is a solid substance that should be stored in a dry room at normal temperature . The molecular weight of 2,7-Dimethyl-9H-carbazole is 195.26 .

Scientific Research Applications

Summary of the Application

Polycarbazole and its derivatives, including 2,7-Dimethyl-9H-carbazole, are nitrogen-containing aromatic heterocyclic conducting polymers. They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Methods of Application or Experimental Procedures

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .

Results or Outcomes

The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, lead to the generation of highly efficient materials for a wide range of optoelectronic applications .

2. Application in Organic Light-Emitting Diodes (OLEDs)

Summary of the Application

Alkyl-Substituted Carbazole/Pyridine Hybrid Host Materials, including 2,7-Dimethyl-9H-carbazole, are used for Efficient Solution-Processable Blue- and Green-Emitting Phosphorescent OLEDs .

Methods of Application or Experimental Procedures

Three new pyridine-cored alkyl-substituted carbazole derivatives of 2,7-Dimethyl-9H-carbazole were synthesized by means of connecting methyl or tert-butyl substituents on the 3,6 or 2,7 positions of carbazole with pyridine ring as the core .

Results or Outcomes

Devices hosted by 2,7-Dimethyl-9H-carbazole achieved the best electroluminescent (EL) performance, exhibited maxima 13.6 cd A −1 and 7.0 lm W −1 for current efficiency (CE) and power efficiency (PE) in blue PHOLEDs, maxima 26.2 cd A −1 and 16.2 lm W −1 for CE and PE in green PHOLEDs .

3. Application in Clinical Studies

Summary of the Application

Compounds containing the carbazole moiety, including 2,7-Dimethyl-9H-carbazole, are a favorable class of agents against numerous diseases and are conceivably useful in clinical studies .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific disease or condition being targeted. This could involve the administration of the compound as a medication or its use in laboratory research to study disease mechanisms .

4. Application in Diabetes Treatment

Summary of the Application

Long-term treatment with carvedilol, a medication that contains the carbazole moiety, may have beneficial effects on endothelial dysfunction caused by oxidative stress in patients with type 2 diabetes mellitus .

Methods of Application or Experimental Procedures

Carvedilol is typically administered orally, with the dosage and frequency determined by the patient’s healthcare provider based on their specific needs and response to treatment .

Results or Outcomes

Patients with type 2 diabetes who received long-term carvedilol treatment showed improvements in endothelial dysfunction, a condition that is often associated with diabetes and can lead to complications such as heart disease .

5. Application in Optoelectronic and Photovoltaic Devices

Summary of the Application

Carbazole is one of the most preferred synthons for multiple optoelectronic and photovoltaic applications due to its commendable properties such as rigid molecular structure, amorphous nature, sufficiently high triplet energy (∼ 2.9 eV) and effective hole-transporting ability .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific device being developed. This could involve the use of 2,7-Dimethyl-9H-carbazole in the fabrication of devices such as solar cells, light-emitting diodes, and other optoelectronic devices .

6. Application in Organic Light-Emitting Diodes (OLEDs)

Summary of the Application

Three new pyridine-cored alkyl-substituted carbazole derivatives of 2,7-Dimethyl-9H-carbazole were synthesized by means of connecting methyl or tert-butyl substituents on the 3,6 or 2,7 positions of carbazole with pyridine ring as the core . The influence of different alkyl and linkages mode on the thermal, photophysical, electrochemical properties and devices electrolumiescent (EL) performances of the compounds were comprehensively studied .

Methods of Application or Experimental Procedures

In solution-processed blue or green phosphorescent organic light-emitting diodes (PHOLEDs) with bis [2- (4,6-difluorophenyl)-pyridinato-N,C 2] picolinate iridium (III) (FIrpic) or fac-tris (2-phenylpyridine)iridium (Ir (ppy) 3) as phosphorescent dopants .

Results or Outcomes

Devices hosted by 2,7-Dimethyl-9H-carbazole achieving the best EL performance, exhibited maxima 13.6 cd A −1 and 7.0 lm W −1 for current efficiency (CE) and power efficiency (PE) in blue PHOLEDs, maxima 26.2 cd A −1 and 16.2 lm W −1 for CE and PE in green PHOLEDs .

Safety And Hazards

2,7-Dimethyl-9H-carbazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Safety measures include using personal protective equipment, washing thoroughly after handling, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The studies implemented on the derivatives of 2,7 functionalized carbazole pave a path to a ladder-type extension of carbazole, indolocarbazoles . These materials have excellent performance, solubility, and high stability .

properties

IUPAC Name

2,7-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYRPCUQHCOXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172424
Record name 9H-Carbazole, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-9H-carbazole

CAS RN

18992-65-9
Record name 9H-Carbazole, 2,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazole, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dimethyl-9H-carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X She, Z Gan, K Li, T Yao, S Wang… - IOP Conference Series …, 2019 - iopscience.iop.org
The differences of volatile substances of 4 kinds of An-tea samples, made in 2007 (high-aging sample, HAS), 2012 (middle-aging sample, MAS), 2017 (low-aging sample, LAS) and …
Number of citations: 1 iopscience.iop.org
K Shin, E Lee, T Lee, YH Lee, DH Kim, C Kim, J Jung… - Dyes and …, 2023 - Elsevier
We present a new type of thermally activated delayed fluorescence (TADF) emitters, namely, PCzBCO and BuPCzBCO, composed of the donor (D) and acceptor (A) units linked by a C–…
Number of citations: 5 www.sciencedirect.com
S Rasheed, DN Rao, P Das - Asian Journal of Organic …, 2016 - Wiley Online Library
A nickel‐catalyzed cross‐coupling reaction between methoxy‐substituted carbazoles and MeMgBr has been developed. This protocol for the cleavage of the C(aryl)−OMe was used to …
Number of citations: 7 onlinelibrary.wiley.com
신기훈 - 2022 - oak.ulsan.ac.kr
We report three rigid donor (D)-acceptor (A)-type thermally activated delayed fluorescence (TADF) compounds, CzMeBCO (1), BuCzMeBCO (2), and EtCzMeBCO (3), in which 9-…
Number of citations: 0 oak.ulsan.ac.kr

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